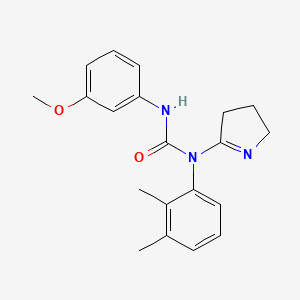

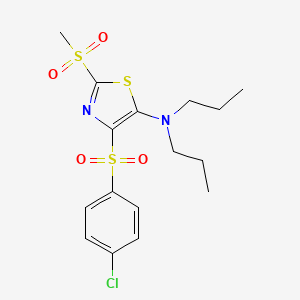

![molecular formula C19H13ClN6O B2595062 3-((3-(2-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)methyl)benzonitrile CAS No. 1326875-63-1](/img/structure/B2595062.png)

3-((3-(2-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)methyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-((3-(2-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)methyl)benzonitrile” is a type of 1,2,3-triazolo[4,5-d]pyrimidine derivative . These types of compounds have been found to have various applications in medicinal chemistry, such as inhibiting the c-Met protein kinase and modulating GABA A activity . They have also been used as fluorescent probes and structural units of polymers .

Synthesis Analysis

The synthesis of 1,2,3-triazolo[4,5-d]pyrimidines involves a variety of synthetic routes. Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . There are also several unique methods known, particularly for the synthesis of 1,2,3-triazolo[1,5-a]pyrazines and their benzo-fused quinoxaline and quinoxalinone-containing analogs .

Molecular Structure Analysis

The molecular structure of 1,2,3-triazolo[4,5-d]pyrimidines is complex and can vary depending on whether a nitrogen atom occupies a position at the ring fusion . The structure of these compounds can be further modified by substituting different groups at various positions on the ring, leading to a wide range of possible derivatives .

Chemical Reactions Analysis

The chemical reactions involving 1,2,3-triazolo[4,5-d]pyrimidines can be quite diverse, depending on the specific derivative and the reaction conditions. For example, the iminium intermediate generated acts as an electrophile for the nucleophilic addition of the ketoester enol, and the ketone carbonyl of the resulting adduct undergoes condensation with the urea NH2 to give the cyclized product .

Applications De Recherche Scientifique

Antiproliferative Activity Against Cancer Cells

This compound has been investigated for its antiproliferative activity against various cancer cell lines. In a study by Li et al , a series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including the compound , were synthesized and evaluated. Notably, compound 43 demonstrated potent antiproliferative activity against MGC-803 cells (gastric cancer) with an IC50 value of 0.85 μM. It also exhibited selectivity between cancer and normal cells, making it a promising candidate for further research.

Inhibition of Colony Formation

Compound 43 (the same one mentioned above) effectively inhibited the colony formation of MGC-803 cells at a concentration of 0.8 μM. This finding suggests its potential impact on cancer cell growth and proliferation .

Mechanism of Action

Further studies revealed that compound 43 induced apoptosis in MGC-803 cells, likely through the mitochondrial pathway. It caused a decrease in mitochondrial membrane potential (MMP), activated caspase-9/3, up-regulated the expression of pro-apoptotic proteins (Bax, Bak, and PUMA), and down-regulated anti-apoptotic proteins (Bcl-2 and Mcl-1) .

Orientations Futures

The future directions for research on 1,2,3-triazolo[4,5-d]pyrimidines are promising. These compounds have shown potential in various applications, from medicinal chemistry to materials science . Future research could focus on developing new synthetic routes to create a wider range of derivatives, exploring their potential applications, and investigating their safety and efficacy in more detail .

Propriétés

IUPAC Name |

3-[[3-[(2-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN6O/c20-16-7-2-1-6-15(16)11-26-18-17(23-24-26)19(27)25(12-22-18)10-14-5-3-4-13(8-14)9-21/h1-8,12H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZVMEGTDXZQLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)C#N)N=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3-(2-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)methyl)benzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

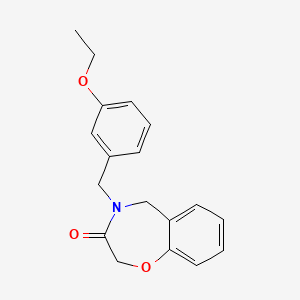

![2-[(e)-Benzylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone](/img/structure/B2594980.png)

![4-Bromo-2,11-dihydrobenzo[2,3][1,4]oxazepino[5,6,7-cd]indazole](/img/structure/B2594983.png)

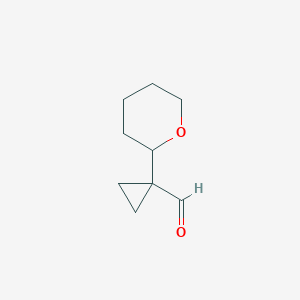

![N-[4-(4-bromophenyl)oxan-4-yl]-5,6-dichloropyridine-3-carboxamide](/img/structure/B2594988.png)

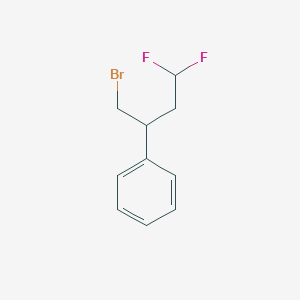

![1-(2-Phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2594990.png)

![3-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide](/img/structure/B2594995.png)

![1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid](/img/structure/B2594996.png)

![1-[[3-[3-(2-Oxoazetidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-2-one](/img/structure/B2595000.png)

![3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}-N-(3-fluorophenyl)thiophene-2-carboxamide](/img/structure/B2595001.png)

![3-(3-hydroxypropyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2595002.png)